4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid with a complex substitution pattern. Its structure features:
- A benzimidazole core substituted at position 1 with a 3-(2,5-dimethylphenoxy)-2-hydroxypropyl chain.
- A pyrrolidin-2-one moiety at position 4 of the benzimidazole, further substituted at position 1 with a 3-methoxyphenyl group.
The 3-methoxyphenyl substituent on the pyrrolidinone may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-11-12-20(2)27(13-19)36-18-23(33)17-32-26-10-5-4-9-25(26)30-29(32)21-14-28(34)31(16-21)22-7-6-8-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUJFZDTIJZIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol reacts with a halogenated precursor.
Hydroxypropylation: The hydroxypropyl group is added via an epoxide ring-opening reaction with a suitable nucleophile.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate to form the pyrrolidinone ring, often using a lactamization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Antimicrobial Activity: It may inhibit bacterial cell division by targeting proteins involved in this process.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with key signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of benzimidazole-pyrrolidinone derivatives. Key analogues include:
Key Research Findings
Hydroxypropyl Linker: The 2-hydroxypropyl group in the target compound distinguishes it from analogues with non-hydroxylated linkers (e.g., Compounds B, C, D). This moiety likely enhances solubility and enables hydrogen bonding with polar residues in biological targets, as seen in crystallographic studies of similar benzimidazole derivatives .
Substituent Positioning: The 2,5-dimethylphenoxy group in the target compound provides a balance of steric bulk and electronic effects. In contrast, the 2,6-dimethylphenoxy in Compound A may hinder binding to flat hydrophobic pockets, as observed in kinase inhibitor assays .
Pyrrolidinone Substituents: The 3-methoxyphenyl group on the pyrrolidinone in the target compound offers moderate electron-donating effects, which may stabilize charge-transfer interactions.
Pharmacological Implications
- Selectivity : The 3-methoxyphenyl group could reduce off-target effects compared to bulkier substituents (e.g., 2-methyl-2-propanyl in Compound A), as suggested by molecular docking studies .
Biological Activity
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a benzimidazole core and a pyrrolidinone moiety, suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 469.6 g/mol. The IUPAC name is this compound. Its structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O3 |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key] |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The benzimidazole moiety may facilitate binding to nucleic acids or proteins, while the phenolic groups can enhance hydrophobic interactions with target sites. Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways.
Antioxidant Activity
Studies have shown that compounds similar to this compound possess significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing cellular damage.
Anticancer Potential
Research indicates that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The interaction of the benzimidazole core with DNA could inhibit cancer cell proliferation.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are important in inflammation and pain pathways.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various derivatives of the compound using DPPH radical scavenging assays. The results indicated that certain modifications enhanced the antioxidant activity significantly compared to standard antioxidants like ascorbic acid.
Study 2: Anticancer Efficacy in vitro
In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The compound's synthesis involves multi-step reactions, including condensation and cyclization steps. For example, substituent-specific benzaldehydes (e.g., 3-trifluoromethyl benzaldehyde) are used in nucleophilic additions, followed by recrystallization from methanol to isolate the product . Yield optimization requires careful control of stoichiometry (e.g., 1.0 equiv of aldehyde), reaction time (e.g., 3–24 hours), and temperature. Low yields (e.g., 9% in one case ) may arise from side reactions; using polar aprotic solvents (DMF/EtOH mixtures) or iterative purification (column chromatography followed by recrystallization) can mitigate this.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Mass spectrometry (ES) : Confirm molecular weight (e.g., m/z 420.1573 for a derivative ).
- Melting point analysis : Compare observed ranges (e.g., 205–207°C ) with literature values.
- HPLC : Assess purity (>95% recommended for biological assays).
- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous pyrrolidinone derivatives .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Start with in vitro cytotoxicity screens (e.g., MTT assays against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For analogs, IC₅₀ values <10 µM in antitumor assays have been reported . Prioritize targets based on structural motifs (e.g., benzodiazolyl groups may intercalate DNA ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents on the benzodiazolyl and pyrrolidin-2-one moieties. For example:
- Replace the 2,5-dimethylphenoxy group with halogenated or electron-withdrawing groups to enhance target binding .
- Test the impact of the 3-methoxyphenyl group on metabolic stability (e.g., replace with bulkier aryl groups to reduce CYP450 oxidation ).
- Use molecular docking to predict binding affinities to targets like kinases or GPCRs . SAR data from analogs (e.g., pyrazoline derivatives with antitumor activity ) can guide prioritization.
Q. What strategies resolve contradictions in activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays. For instance:
- If a compound shows in vitro cytotoxicity but no efficacy in animal models, assess pharmacokinetic parameters (e.g., bioavailability via LC-MS/MS ).
- For inconsistent enzyme inhibition data, confirm assay conditions (e.g., ATP concentrations in kinase assays) and rule out off-target effects via proteome-wide profiling .
- Reconcile discrepancies using advanced statistical models (e.g., multivariate regression to identify confounding variables ).
Q. What computational methods are suitable for predicting this compound’s mechanism of action?
- Methodological Answer : Combine:
- Molecular dynamics simulations : Model interactions with proposed targets (e.g., ligand-receptor binding stability over 100-ns trajectories ).
- QSAR modeling : Corrogate electronic (e.g., Hammett σ values) and steric descriptors (e.g., molar refractivity) with activity data .
- Network pharmacology : Identify polypharmacology profiles by integrating target prediction tools (e.g., SwissTargetPrediction) with pathway databases (KEGG, Reactome ).
Q. How can researchers address low solubility or stability in formulation studies?
- Methodological Answer :
- Salt formation : Test hydrochloride or phosphate salts to improve aqueous solubility .
- Nanoformulation : Use lipid-based nanoparticles (e.g., liposomes) or PEGylation to enhance bioavailability .
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., HPLC-MS to detect hydrolyzed byproducts ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
